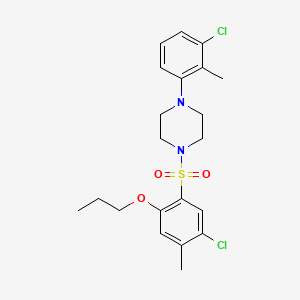
1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes chloro, methyl, and propoxy functional groups attached to a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylphenylamine and 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-2-methylphenylamine is reacted with piperazine under controlled conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Compounds with modified functional groups at the chloro or propoxy positions.
科学研究应用
1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
作用机制
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby altering biochemical processes.
相似化合物的比较
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and propoxy groups, resulting in different biological activity.
4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine: Lacks the 3-chloro-2-methylphenyl group, leading to variations in its chemical properties and applications.
Uniqueness: 1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-4-12-28-20-13-15(2)18(23)14-21(20)29(26,27)25-10-8-24(9-11-25)19-7-5-6-17(22)16(19)3/h5-7,13-14H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWPGCSWSRSPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














